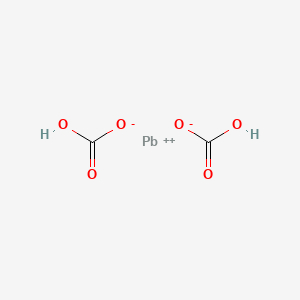

hydrogen carbonate;lead(2+)

Description

Contextualization of Lead(II) Hydrocarbonate within Inorganic Lead Systems

Lead(II) hydrogen carbonate, with the chemical formula Pb(HCO₃)₂, exists as a soluble complex in aqueous solutions rather than an isolable solid compound. chemspider.comquora.comnih.gov Its formation is part of a broader equilibrium system involving the lead(II) ion (Pb²⁺), carbonate ions (CO₃²⁻), and hydroxide (B78521) ions (OH⁻). The dominant species of lead in a carbonate system is highly dependent on factors such as pH and the concentration of dissolved inorganic carbon (DIC). uwo.camdpi.com

In these environments, lead(II) can exist as the free aquo ion (Pb²⁺), but it readily forms complexes with available ligands. researchgate.net In carbonate-rich waters, the primary inorganic ligands are carbonate and hydroxide ions. This leads to the formation of a series of lead-carbonate and lead-hydroxycarbonate complexes. While solid lead(II) carbonate (PbCO₃, the mineral cerussite) and basic lead carbonates like hydrocerussite (2PbCO₃·Pb(OH)₂) are known for their low solubility and form passivating layers on lead pipes (B44673), the soluble bicarbonate complexes are crucial for lead's mobility in water. docbrown.infopearson.comwikipedia.org

The speciation is governed by a series of equilibria. At lower pH values, the bicarbonate ion is the predominant form of dissolved inorganic carbon, favoring the formation of lead-bicarbonate complexes. As pH increases, carbonate becomes more prevalent, leading to the precipitation of lead carbonate. mdpi.com

Historical Perspectives on the Study of Lead-Carbonate-Aquo Chemistry

The study of lead's interaction with carbonate-rich water has a long history, intrinsically linked to public health and environmental science. For centuries, lead has been a known toxic substance. wur.nl Early observations, such as the "Devonshire Colic," were linked to lead leaching from materials used to make cider. wur.nl

Scientific investigation into the chemistry of lead in water systems intensified with the widespread use of lead pipes for water distribution. It was observed that in areas with "hard" water, which is rich in calcium carbonate and thus has a significant bicarbonate content, lead pipes often developed a protective or "passivating" layer on their interior surfaces. pearson.comechemi.com This layer, primarily composed of lead carbonates like cerussite (PbCO₃) and hydrocerussite, was found to reduce the leaching of lead into the drinking water. uwo.capearson.com

This phenomenon spurred detailed research into the aqueous chemistry of the lead-carbonate system. Early studies focused on the insolubility of lead carbonate, but as analytical techniques advanced, a more nuanced understanding emerged. docbrown.info Scientists began to quantify the formation of various soluble lead-carbonate complexes, including lead(II) bicarbonate, and determine their stability constants. This shift from studying only the solid precipitates to characterizing the full suite of aqueous species was a critical step in accurately modeling and predicting lead's behavior in the environment.

Significance of Lead(II) Bicarbonate in Environmental and Geochemical Processes

The formation of lead(II) bicarbonate and other soluble lead-carbonate complexes is of profound significance in environmental and geochemical settings. These complexes directly influence the mobility and bioavailability of lead in natural systems. mdpi.comresearchgate.net

In carbonate-rich soils, such as calcareous soils, the presence of bicarbonate can enhance the mobility of lead, preventing it from being strongly adsorbed to soil minerals or precipitating as insoluble phases. researchgate.netresearchgate.net While the formation of solid cerussite can immobilize lead, the concurrent formation of soluble complexes means that a fraction of the lead remains mobile and can be transported through groundwater or taken up by plants. mdpi.comresearchgate.net

The pH of the environment is a master variable. mdpi.com In neutral to slightly alkaline waters, which are typical of carbonate-buffered systems, lead-carbonate complexes can be the predominant soluble lead species. mdpi.commdpi.com For instance, in karst water systems, which are characterized by high bicarbonate concentrations, the interaction between bicarbonate ions and lead is a key factor controlling lead's fate and its potential uptake by aquatic plants. mdpi.com The presence of bicarbonate affects the water's pH and provides a carbon source for aquatic plants, which in turn influences the biogeochemical cycling of lead. mdpi.com

Furthermore, in mining environments, the weathering of lead-bearing minerals like galena (PbS) in the presence of carbonate-rich waters leads to the formation of anglesite (PbSO₄) which can then transform into the more stable cerussite (PbCO₃). researchgate.net The dissolution and reprecipitation processes are mediated by the aqueous speciation of lead, including the formation of bicarbonate complexes, which affects the dispersion of lead downstream from mining sites. researchgate.netresearchgate.net

Research Findings and Data

The stability of lead-carbonate complexes is described by their formation constants (β). These constants are essential for geochemical modeling to predict lead speciation under various environmental conditions.

Interactive Data Table: Stability Constants of Lead(II)-Carbonate Complexes

The following table presents logarithmic stability constants (log β) for key lead(II)-carbonate species. These values are crucial for calculating the distribution of lead species in aqueous models.

| Species Formula | Complex | Log β |

| Pb(CO₃) | Lead(II) carbonate (aqueous) | 4.85 |

| Pb(CO₃)₂²⁻ | Lead(II) dicarbonate | 7.85 |

| Pb(OH)(CO₃)⁻ | Lead(II) hydroxycarbonate | 9.07 |

| Pb(HCO₃)⁺ | Lead(II) bicarbonate | 2.50 |

Note: Stability constants can vary with temperature, pressure, and ionic strength of the solution. The values presented are representative and used in thermodynamic models. uwo.ca

Compound Names

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

13468-91-2 |

|---|---|

Molecular Formula |

C2H2O6P |

Molecular Weight |

329 g/mol |

IUPAC Name |

hydrogen carbonate;lead(2+) |

InChI |

InChI=1S/2CH2O3.Pb/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 |

InChI Key |

SLOUVJLCTABERO-UHFFFAOYSA-L |

SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Pb+2] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Origin of Product |

United States |

Aqueous Solution Chemistry and Complexation Dynamics of Lead Ii Bicarbonate

Thermodynamics of Lead(II)-Carbonate-Bicarbonate Equilibria

The thermodynamic stability of lead(II) carbonate and bicarbonate complexes is fundamental to understanding the behavior of lead in aqueous environments. This stability is quantified by formation constants and is influenced by factors such as ionic strength and pH.

The formation of lead(II) carbonate and bicarbonate complexes can be represented by the following equilibria:

Pb²⁺ + HCO₃⁻ ⇌ PbHCO₃⁺

Pb²⁺ + CO₃²⁻ ⇌ PbCO₃⁰(aq)

Pb²⁺ + 2CO₃²⁻ ⇌ Pb(CO₃)₂²⁻

The stability of these complexes is described by their formation constants (β). Spectrophotometric studies have been conducted to determine these constants. For instance, the formation constant for the aqueous lead(II) carbonate complex (PbCO₃⁰) has been determined over a range of ionic strengths. scirp.org There is, however, a recognized uncertainty in the thermodynamic equilibrium constants (logK values) for lead carbonate species, which can affect the accuracy of speciation models. nih.gov

In addition to the primary carbonate and bicarbonate complexes, mixed-ligand complexes involving other ions present in the water, such as chloride (Cl⁻) and hydroxide (B78521) (OH⁻), can also form. These include species like Pb(CO₃)Cl⁻ and Pb(CO₃)OH⁻, further complicating the aqueous speciation of lead. scirp.org

Table 1: Selected Formation Constants for Lead(II) Carbonate Complexes

| Complex | Equilibrium Reaction | Log K (Ionic Strength = 0) | Reference |

| PbCO₃⁰ | Pb²⁺ + CO₃²⁻ ⇌ PbCO₃⁰ | 6.789 ± 0.022 | scirp.org |

| Pb(CO₃)₂²⁻ | Pb²⁺ + 2CO₃²⁻ ⇌ Pb(CO₃)₂²⁻ | 10.41 ± 0.18 | scirp.org |

| PbHCO₃⁺ | Pb²⁺ + HCO₃⁻ ⇌ PbHCO₃⁺ | Value not consistently reported | nih.gov |

Note: The determination of the formation constant for PbHCO₃⁺ is less certain and subject to variability in the literature.

The ionic strength of an aqueous solution significantly affects the stability of lead(II) carbonate complexes. As the concentration of total dissolved solids increases, the activity coefficients of the ions change, which in turn alters the equilibrium constants. scirp.org

Research has shown that the formation constant for PbCO₃⁰ decreases with increasing ionic strength. This dependence can be modeled using specific ion interaction theory. For example, the formation constant for PbCO₃⁰ as a function of ionic strength (I) has been described by the equation:

log(CO₃β₁) = (6.789 ± 0.022) - 4.088 * I⁰⁵ / (1 + 1.5 * I⁰⁵) + (0.244 ± 0.012) * I scirp.org

This relationship is crucial for accurately predicting lead speciation in various water bodies, from freshwater to seawater, which have vastly different ionic strengths. scirp.org

Table 2: Effect of Ionic Strength on the Formation Constant (log CO₃β₁) of PbCO₃⁰ at 25°C

| Ionic Strength (molal) | log CO₃β₁ (experimental) |

| 0.001 | ~6.7 |

| 0.1 | ~5.8 |

| 1.0 | ~5.1 |

| 5.0 | ~4.8 |

| Data derived from the equation presented in the reference. scirp.org |

The speciation of lead in carbonate-containing waters is highly dependent on pH. The relative concentrations of carbonate (CO₃²⁻) and bicarbonate (HCO₃⁻) are governed by the pH of the solution, which directly influences the formation of lead-carbonate complexes. researchgate.netchegg.com

Dominance diagrams, which plot the relative abundance of different species as a function of pH, are used to visualize lead speciation. In general:

At acidic to near-neutral pH (typically below 7), the free hydrated lead ion (Pb²⁺) and lead chloride complexes (in the presence of chloride) are often the dominant species. scirp.org The solid phase cerussite (PbCO₃) is more stable under these conditions. nih.gov

At alkaline pH (typically above 7.7), lead carbonate complexes such as PbCO₃⁰ become the predominant forms of dissolved lead. scirp.org In this pH range, the solid phase hydrocerussite (Pb₂(CO₃)(OH)₂) is generally the most stable lead(II) carbonate mineral. nih.gov

The presence of dissolved inorganic carbon (DIC) also plays a critical role. At a given pH, higher DIC concentrations will favor the formation of carbonate complexes. nih.gov

Kinetics of Lead(II) Bicarbonate Formation and Interconversion

While the thermodynamics of lead(II)-carbonate systems are relatively well-studied, detailed kinetic data on the formation and interconversion of aqueous lead(II) bicarbonate complexes are less available. The kinetics describe the rates at which these complexes form and transform, which is essential for understanding how quickly lead speciation responds to changes in water chemistry.

The formation of lead(II) carbonate complexes in aqueous solution likely proceeds through a series of steps. The initial reaction involves the complexation of the hydrated lead(II) ion with a bicarbonate or carbonate ion.

A plausible reaction pathway for the formation of lead carbonate precipitate involves the following steps:

Formation of the bicarbonate complex: Pb²⁺(aq) + HCO₃⁻(aq) ⇌ PbHCO₃⁺(aq)

Conversion of bicarbonate to carbonate: HCO₃⁻(aq) ⇌ H⁺(aq) + CO₃²⁻(aq)

Formation of the carbonate complex: Pb²⁺(aq) + CO₃²⁻(aq) ⇌ PbCO₃⁰(aq)

Precipitation: PbCO₃⁰(aq) ⇌ PbCO₃(s)

The rates of chemical reactions, including the formation and interconversion of lead(II) bicarbonate complexes, are influenced by temperature. According to the principles of chemical kinetics, an increase in temperature generally leads to an increase in reaction rates. This is because higher temperatures provide the reacting molecules with more kinetic energy, increasing the frequency and energy of collisions and thus the likelihood of a successful reaction.

While specific activation energies for the formation of lead(II) bicarbonate are not readily found in the literature, studies on the dissolution of lead carbonate solids (cerussite and hydrocerussite) show a clear temperature dependence. For example, the solubility of these minerals, and thus the concentration of dissolved lead species, has been observed to increase with temperature. nih.gov This suggests that both the dissolution and precipitation kinetics are temperature-sensitive. The effect of temperature on lead solubility can also be more pronounced at higher pH and dissolved inorganic carbon concentrations. nih.gov

Interactions with Other Ligands in Multicomponent Systems

In natural and industrial waters, lead(II) ions rarely exist in isolation with only bicarbonate. A multitude of other inorganic and organic species are typically present, leading to competitive and cooperative complexation reactions that dictate the ultimate fate and transport of lead.

Mixed-Ligand Complexation (e.g., Chloride, Hydroxide, Sulfate (B86663), Phosphate)

The formation of mixed-ligand complexes, where lead(II) is simultaneously coordinated to carbonate and another ligand, can significantly alter its solubility and bioavailability compared to simple binary complexes.

Chloride and Hydroxide: In aqueous systems containing chloride and hydroxide ions in addition to bicarbonate, lead(II) can form various mixed-ligand species. Research has shown that in solutions with increasing pH, the dominant species can shift from simple lead chloride complexes at low pH to carbonate complexes like PbCO₃⁰ and the mixed-ligand complex Pb(CO₃)Cl⁻ at higher pH values. researchgate.net At a pH above 7.7 in seawater-like conditions, the combined concentration of PbCO₃⁰, Pb(CO₃)Cl⁻, PbOH⁺, and the mixed-ligand complex Pb(OH)Cl⁰ surpasses that of free lead ions and simple chloride complexes. researchgate.net This highlights the importance of considering these mixed species in geochemical modeling of lead in marine environments. The formation of the basic lead carbonate, hydrocerussite (Pb₃(CO₃)₂(OH)₂), is also a critical process in controlling lead solubility in the presence of both carbonate and hydroxide. bookpi.orgtaylorfrancis.com

The stability of these complexes is often described by formation constants. For instance, formation constants for some key lead(II) carbonate and mixed-ligand complexes have been estimated and are presented below.

| Complex | Formation Reaction | Log Formation Constant (log β) |

| PbCO₃⁰ | Pb²⁺ + CO₃²⁻ ⇌ PbCO₃⁰ | 6.789 (at I=0) |

| Pb(CO₃)₂²⁻ | Pb²⁺ + 2CO₃²⁻ ⇌ Pb(CO₃)₂²⁻ | 10.41 (at I=0) |

| Pb(CO₃)Cl⁻ | Pb²⁺ + CO₃²⁻ + Cl⁻ ⇌ Pb(CO₃)Cl⁻ | Predicted to be significant at high pH |

| Pb(OH)Cl⁰ | Pb²⁺ + OH⁻ + Cl⁻ ⇌ Pb(OH)Cl⁰ | Predicted to be significant at high pH |

| Pb(OH)₂ | Pb²⁺ + 2OH⁻ ⇌ Pb(OH)₂ | - |

| Table 1: Estimated formation constants for selected lead(II) carbonate and mixed-ligand complexes. The values are ionic strength dependent. researchgate.net |

Role of Organic Ligands in Lead(II) Speciation

Natural organic matter (NOM) and specific organic ligands play a crucial role in the speciation of lead(II) in aqueous solutions containing bicarbonate. The presence of these organic molecules can significantly enhance the solubility of lead by forming stable, soluble complexes. lp.edu.ua

Humic and Fulvic Acids: Humic and fulvic acids, major components of NOM, are highly effective at complexing with lead(II). scispace.com The binding capacity of these organic acids is dependent on pH, with increased complexation observed at higher pH values. In the presence of bicarbonate, a competition between carbonate and the functional groups of humic and fulvic acids (primarily carboxylic and phenolic groups) for lead(II) ions occurs. Studies have shown that at pH 8, lead can form a stable dihydroxy fulvate complex with a 1:1 stoichiometry. bookpi.org The stability constant for this lead fulvate complex has been reported, indicating a strong interaction. bookpi.orgtaylorfrancis.com

Simple Organic Acids: Simple organic acids, such as citric acid, also form stable complexes with lead(II) and can influence its speciation in bicarbonate-containing waters. Citrate can form various soluble lead-citrate complexes, and the apparent association constant for the lead-citrate chelate is significant. researchgate.netmdpi.com The formation of these complexes can prevent the precipitation of less soluble inorganic lead compounds. Modeling studies have indicated that in the presence of organic ligands like citric acid and EDTA, the speciation of lead is strongly influenced, with these organic complexes often dominating over inorganic species, depending on the pH and ligand concentration. lp.edu.ua

| Organic Ligand | Type of Interaction with Lead(II) | Key Findings |

| Ethylenediaminetetraacetic acid (EDTA) | Strong chelation | Highly effective in complexing Pb(II), significantly influencing its speciation across a range of pH values. lp.edu.ua |

| Citric Acid | Forms stable soluble complexes | Can enhance lead solubility by forming various lead-citrate species. researchgate.netmdpi.comresearchgate.net |

| Fulvic Acid | Complexation via functional groups | Forms stable complexes, with binding capacity increasing with pH. bookpi.orgtaylorfrancis.comscispace.com |

| Table 2: Summary of interactions between lead(II) and selected organic ligands in aqueous systems. |

Precipitation Pathways and Solid Phase Formation Associated with Lead Ii Bicarbonate

Nucleation and Growth Mechanisms of Lead(II) Carbonate Solids

The precipitation of lead(II) carbonate solids is a complex process initiated by the nucleation of solid phases from a supersaturated solution, followed by crystal growth. The specific minerals that form and their characteristics are highly dependent on the surrounding chemical conditions.

Formation of Cerussite (PbCO₃) and Hydrocerussite (Pb₃(CO₃)₂(OH)₂)

Two of the most common lead carbonate minerals formed in aqueous systems are cerussite (PbCO₃) and hydrocerussite (Pb₃(CO₃)₂(OH)₂). iwaponline.comnsf.gov Their formation is a result of the reaction between lead(II) ions and carbonate ions. Hydrocerussite, a basic lead carbonate, is structurally more complex, containing hydroxide (B78521) ions in its lattice. researchgate.net

The precipitation pathway often involves the initial formation of one phase, which may then transform into another. For instance, research has shown an in situ transformation from a tannin-lead(II) complex to cerussite, and subsequently to hydrocerussite, which was identified as the stable and active phase under certain electrochemical conditions. nih.gov The formation of these minerals can also occur as alteration products of other lead-containing materials, such as metallic lead or primary lead ores. ugr.es

Historically, the synthesis of "white lead," a mixture of these carbonates, involved the corrosion of metallic lead with vinegar and subsequent carbonation. ugr.es Modern synthesis methods can produce nanoparticles of these phases, with the specific product depending on the precursors used. acs.orgresearchgate.net

The chemical relationship between cerussite and hydrocerussite can be represented by the following equilibrium reaction: 3PbCO₃(s) + H₂O(l) ↔ Pb₃(CO₃)₂(OH)₂(s) + CO₂(g) ugr.es

This equilibrium highlights the role of water and carbon dioxide in determining which mineral is more stable.

Influence of Dissolved Inorganic Carbon (DIC) on Mineral Precipitation

Dissolved inorganic carbon (DIC), which includes aqueous carbon dioxide, bicarbonate (HCO₃⁻), and carbonate (CO₃²⁻) ions, is a crucial factor in the precipitation of lead carbonate minerals. iwaponline.comscirp.org The concentration of DIC directly affects the saturation state of the water with respect to lead carbonates, thereby influencing their precipitation. sedimentaryores.net

At low DIC levels, the formation of lead carbonates may be limited, potentially allowing lead concentrations to rise until other, more soluble minerals like litharge (PbO) precipitate. sedimentaryores.net Conversely, higher DIC concentrations generally promote the formation of lead carbonates. sedimentaryores.netuwo.ca The speciation of DIC is pH-dependent, which in turn affects the availability of carbonate ions for precipitation reactions.

Studies have shown that at high DIC levels (e.g., 60 mg C/L and higher), the solubility of lead in equilibrium with lead carbonate is nearly independent of pH. sedimentaryores.net However, at lower DIC concentrations (e.g., 20 mg C/L), a distinct solubility minimum is observed at a pH of approximately 9.8. sedimentaryores.net This demonstrates the interconnectedness of DIC and pH in controlling lead carbonate precipitation. Furthermore, the presence of DIC can influence the reductive dissolution of other lead compounds, such as plattnerite (PbO₂), by forming soluble lead(II)-carbonate complexes that facilitate the release of lead from the solid surface. acs.org

Effects of pH and Temperature on Precipitate Morphology and Crystallinity

The morphology and crystallinity of lead carbonate precipitates are significantly influenced by pH and temperature. These parameters affect both the nucleation and growth stages of crystal formation.

Temperature: Temperature has a demonstrable effect on both the solubility and the specific phase of the lead carbonate precipitate. In general, an increase in temperature leads to greater dissolution of lead carbonate solids, especially at high pH and high DIC concentrations. uwo.canih.gov For instance, one study found that lead solubility averaged around 70-80 µg/L at 20°C, compared to 50 µg/L at 5°C. scirp.org Temperature also influences the dominant lead carbonate phase, with studies showing a shift from hydrocerussite to cerussite as temperature changes. uwo.ca Interestingly, at 20°C, hydrocerussite was found to be more soluble than cerussite, while at 5°C, cerussite was more soluble. scirp.org This suggests that in colder conditions, systems with cerussite scales might experience higher lead dissolution than anticipated. scirp.org The morphology of the crystals can also be affected, with different temperatures and pH values leading to various shapes, from sheetlike crystallites to layered structures. nih.gov

Solubility Controls and Dissolution Kinetics of Lead(II) Carbonate Phases

The extent to which lead(II) carbonate phases dissolve is governed by their solubility products and the kinetics of the dissolution process. These factors are, in turn, influenced by a variety of water chemistry parameters.

Experimental Determination of Solubility Products

The solubility product constant (Ksp) is a critical thermodynamic value that quantifies the equilibrium between a solid and its dissolved ions in a solution. For lead carbonates, these values are essential for predicting the potential for lead to be present in water.

Several experimental methods have been employed to determine the solubility products of cerussite and hydrocerussite. Potentiometric titrations and solubility measurements in various ionic strength media are common approaches. osti.gov One study, using radioactive carbon-14 (B1195169) as a tracer to overcome challenges related to excess carbonate ions and pH, determined the solubility product of lead carbonate to be (3.6 ± 0.1) x 10⁻¹⁴ at 25°C. researchgate.net Another investigation using a Pitzer model for high ionic strengths reported a log Ksp of -13.76 ± 0.15 for cerussite. osti.gov A separate study determined an approximate solubility product for hydrocerussite to be -15.98 ± 0.53. uwo.ca

It is important to note that a range of equilibrium constants have been reported in the literature, for example, the logK for hydrocerussite has been cited to be between -16.25 and -19.04. iwaponline.com This variability can be attributed to different experimental conditions and the inherent complexities of the lead-carbonate system.

Table 1: Experimentally Determined Solubility Products for Lead Carbonates

| Compound | Solubility Product (Ksp) | Log Ksp | Experimental Conditions | Citation |

|---|---|---|---|---|

| Lead Carbonate (PbCO₃) | (3.6 ± 0.1) x 10⁻¹⁴ | -13.44 | 25°C, using ¹⁴C radionuclide | researchgate.net |

| Cerussite (PbCO₃) | - | -13.76 ± 0.15 | Room temperature (22.5 ± 0.5 °C), high ionic strength | osti.gov |

Note: This table is interactive. You can sort the data by clicking on the column headers.

Factors Influencing Dissolution Rates (e.g., Alkalinity, Orthophosphate, Chloramine)

The rate at which lead carbonates dissolve is influenced by several chemical factors beyond just pH and temperature.

Alkalinity: Carbonate alkalinity, a measure of the capacity of water to neutralize acid, plays a significant role in lead dissolution. scirp.org Higher alkalinity generally leads to the formation of insoluble lead complexes with hydroxide and carbonate ions, which slows down the kinetics of lead dissolution. scirp.org Research has shown that moderate alkalinity can significantly decrease the solubility of lead species compared to low alkalinity conditions. scirp.orgscirp.org For example, at 20°C, water with moderate alkalinity (indicated by NaHCO₃) resulted in less lead dissolution than water with low alkalinity (indicated by CaCO₃). scirp.org

Orthophosphate: The addition of orthophosphate is a common corrosion control strategy. Orthophosphate can react with dissolved lead to form highly insoluble lead phosphate (B84403) minerals, such as chloropyromorphite (Pb₅(PO₄)₃Cl) and hydroxylpyromorphite (Pb₅(PO₄)₃OH), thereby reducing lead levels in the water. nsf.govuwo.camdpi.com However, the effectiveness of orthophosphate can be influenced by other factors. For instance, the presence of polyphosphates can inhibit the formation of hydroxypyromorphite and increase dissolved lead through complexation. nih.govresearchgate.net The presence of orthophosphate has been shown to be more effective at lowering dissolved lead concentrations at lower temperatures. uwo.ca

Chloramine: The type of disinfectant used in water treatment can also affect lead carbonate dissolution. Chloramine, compared to free chlorine, provides a lower oxidation-reduction potential (ORP). scirp.org This lower ORP can favor the formation of the more soluble hydrocerussite, potentially leading to higher lead concentrations. scirp.org Free chlorine, on the other hand, can promote the oxidation of lead(II) carbonates to less soluble lead(IV) oxides like plattnerite (PbO₂), which helps to passivate the pipe surface and reduce lead release. nsf.govscirp.org

Transformation of Lead(II) Carbonates to Other Lead Solid Phases (e.g., Phosphates)

The stability and environmental fate of lead(II) are intrinsically linked to the solid phases it forms. Lead(II) carbonates, such as cerussite (PbCO₃) and hydrocerussite (Pb₃(CO₃)₂(OH)₂), are common corrosion products in water distribution systems and natural environments. uwo.caresearchgate.net However, these carbonate phases are subject to transformation into other, often more stable, lead-containing solids, a process heavily influenced by the surrounding aqueous chemistry. uwo.ca

One of the most significant transformation pathways involves the conversion of lead(II) carbonates to lead phosphates. This is a critical process in drinking water treatment, where orthophosphate is intentionally added as a corrosion inhibitor. The transformation from lead carbonate to lead phosphate phases, such as hydroxylpyromorphite (Pb₅(PO₄)₃OH), is thermodynamically favored due to the lower solubility of hydroxylpyromorphite. uwo.ca

The specific type of lead carbonate present also affects the transformation. The relative stability of cerussite and hydrocerussite is dependent on pH and temperature. uwo.caresearchgate.net At pH values below 11, cerussite is often the predominant phase, while hydrocerussite dominates at intermediate pH values. researchgate.net The transformation of these specific carbonate solids to phosphate phases is a key mechanism for the long-term immobilization of lead.

First-principles and thermodynamic calculations provide an atomistic understanding of the initial stages of dissolution and transformation at the surface of lead carbonate solids. umbc.edu The release of Pb²⁺ into solution, a prerequisite for transformation, is governed by surface reactivity, which is dependent on pH and the specific chemical bonding environment at the mineral-water interface. umbc.edu

The table below summarizes the key factors influencing the transformation of lead(II) carbonates.

| Influencing Factor | Effect on Transformation | Relevant Compounds |

| Orthophosphate Presence | Promotes the conversion of lead carbonates to less soluble lead phosphates, reducing dissolved lead levels. uwo.ca | Hydroxylpyromorphite |

| Temperature | Affects the rate and efficiency of transformation. Lower temperatures can enhance the effectiveness of orthophosphate treatment. uwo.ca | Cerussite, Hydrocerussite, Hydroxylpyromorphite |

| pH | Determines the predominant lead carbonate species (e.g., cerussite vs. hydrocerussite) and influences surface reactivity and dissolution rates. uwo.caresearchgate.net | Cerussite, Hydrocerussite, Plumbonacrite |

| Dissolved Inorganic Carbon (DIC) | Influences the stability of lead carbonate phases and can affect the transformation to phosphates. uwo.ca | Lead(II) Carbonate |

Microbial Influences on Carbonate Precipitation and Lead Mineralization

Microorganisms play a profound role in the biogeochemical cycling of metals, including the precipitation of carbonate minerals and the subsequent mineralization of lead. researchgate.netmdpi.com This process, known as Microbially Induced Carbonate Precipitation (MICP), is a significant mechanism for the bioremediation of heavy metals. researchgate.netresearchgate.net Through their metabolic activities, microbes can alter the local chemical environment, leading to the precipitation of carbonate ions and the immobilization of toxic metals like lead(II). researchgate.net

The primary mechanism of MICP involves the enzymatic hydrolysis of urea (B33335) by urease-producing bacteria, such as species from the Bacillus genus (e.g., Bacillus pasteurii). researchgate.netmdpi.com This reaction produces ammonia (B1221849) and carbonate. The resulting increase in pH (due to ammonia production) and the generation of carbonate ions create conditions favorable for the precipitation of carbonate minerals. mdpi.com

In a lead-contaminated environment, this process leads to the formation of highly stable lead carbonate minerals. The bacterial cell itself plays a crucial role in this mineralization. The negatively charged surface of a bacterial cell wall can attract and bind divalent cations like Pb²⁺. mdpi.com This makes the cell surface an ideal nucleation site, promoting the heterogeneous precipitation of lead carbonate directly onto the microbial biomass. mdpi.com

The key steps in microbial lead mineralization can be summarized as:

Urea Hydrolysis: Ureolytic bacteria produce the urease enzyme, which breaks down urea into ammonia and carbonate ions.

pH Increase: The production of ammonia raises the local pH.

Lead Biosorption: Pb²⁺ ions are adsorbed onto the negatively charged bacterial cell surfaces.

Nucleation and Precipitation: The combination of increased carbonate concentration and pH, along with the localized Pb²⁺ on cell surfaces, leads to the precipitation of lead carbonate.

Research has shown that MICP can significantly reduce the bioavailability and mobility of lead in contaminated soils. researchgate.net The process changes the physical and chemical properties of the soil and can alter the composition of the native soil microbial communities. researchgate.net The efficiency of lead immobilization through MICP is influenced by several factors, including the type and concentration of the cementing solution (urea and a calcium source, if used for co-precipitation) and the concentration of the bacterial culture. researchgate.net

The table below outlines the key microbial factors and processes involved in lead mineralization.

| Microbial Factor/Process | Description | Key Organisms/Components |

| Urease Activity | Enzymatic hydrolysis of urea to produce carbonate ions and ammonia, driving up pH and carbonate saturation. researchgate.netmdpi.com | Bacillus pasteurii, Urease Enzyme |

| Cell Surface Nucleation | The negatively charged bacterial cell wall acts as a template, adsorbing Pb²⁺ ions and serving as a site for mineral precipitation. mdpi.com | Bacterial Extracellular Polymeric Substances (EPS) |

| Biologically Induced Mineralization | Mineral precipitation occurs as a direct consequence of microbial metabolic activity changing the physicochemical conditions of the local environment. mdpi.com | Ureolytic Bacteria |

| Bioremediation | The use of MICP to immobilize lead, reducing its availability and toxicity in the environment. researchgate.net | Lead-resistant, urease-producing microbes |

Advanced Analytical and Spectroscopic Methodologies for Investigating Lead Ii Bicarbonate Systems

Spectroscopic Techniques for Aqueous Speciation

The behavior of lead(II) ions in bicarbonate-containing aqueous environments is governed by the formation of various soluble complexes. Spectroscopic methods are indispensable for identifying these species and determining their stability.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Complex Formation Studies

UV-Vis spectrophotometry is a valuable tool for investigating the formation of lead(II) complexes in solution. The principle lies in monitoring changes in the electronic absorption spectrum of a system as the complex forms. When lead(II) ions coordinate with ligands, such as bicarbonate or other chromophoric molecules, the energy levels of the involved orbitals are altered, leading to shifts in the absorption maxima (λ_max).

For instance, studies on lead(II) complexation with chromophoric chelating agents like 4-(2-pyridylazo)resorcinol (B72590) (PAR) demonstrate this principle effectively. The PAR molecule exhibits an absorption maximum at a specific wavelength, which shifts significantly upon forming a complex with Pb(II). In one study, the λ_max for PAR was observed at 412 nm, while the Pb(PAR)₂ complex showed a new, broad absorption band with a maximum at 515 nm. researchgate.net This distinct shift allows for the quantification of the complex and, by extension, the study of its formation and stability.

In systems without a chromophoric ligand, direct UV detection of lead-bicarbonate complexes is also possible, though often more challenging. Researchers have utilized UV spectrophotometry to determine Pb²⁺ ion concentrations by generating calibration curves in the 238-260 nm range. researchgate.net The formation of aqueous lead complexes, including PbCO₃⁰(aq) and Pb(CO₃)₂²⁻, influences lead solubility and can be modeled alongside experimental data to understand speciation across different pH and dissolved inorganic carbon (DIC) levels. mdpi.com A solvatochromic effect, where the polarity of the local environment influences the electronic transitions of a species, can cause redshifts in UV-Vis spectra, providing insight into the environment of the lead ion within a complex. acs.org

Table 1: UV-Vis Absorption Maxima for a Model Pb(II) Complex System

| Species | λmax (nm) | Reference |

|---|---|---|

| PAR (Ligand) | 412 | researchgate.net |

| Pb(PAR)₂ (Complex) | 515 | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Coordination

FTIR spectroscopy is a powerful technique for probing the coordination environment of the carbonate ligand to the lead(II) ion. By analyzing the vibrational frequencies of the bonds within the molecule, FTIR provides direct evidence of chemical bonding and structural arrangement. This method is particularly useful for identifying the specific lead carbonate phases that precipitate from bicarbonate solutions, such as cerussite (PbCO₃) and hydrocerussite (2PbCO₃·Pb(OH)₂).

The carbonate ion (CO₃²⁻) has characteristic vibrational modes that are sensitive to its coordination environment. Key spectral bands for lead carbonates include:

ν_as(CO₃²⁻): The asymmetric stretching vibration.

ν_s(CO₃²⁻): The symmetric stretching vibration.

ν(OH): The stretching vibration of hydroxyl groups, present in hydrocerussite.

In hydrocerussite, a strong absorbance band for ν_as(CO₃²⁻) appears around 1392 cm⁻¹, with a weaker symmetric stretch (ν_s(CO₃²⁻)) at approximately 1045 cm⁻¹ and a characteristic hydroxyl stretch (ν(OH)) near 3540 cm⁻¹. researchgate.net Cerussite, the anhydrous lead carbonate, shows its main ν_as(CO₃²⁻) band at a lower wavenumber, around 1365 cm⁻¹, and lacks the ν(OH) band. researchgate.net These distinct spectral fingerprints allow for the unambiguous identification of the solid phases. mdpi.com FTIR can also reveal the involvement of specific functional groups in the binding of Pb(II) by observing shifts in their characteristic vibrational frequencies upon complexation. researchgate.net

Table 2: Characteristic FTIR Absorption Bands for Lead Carbonate Species

| Vibrational Mode | Cerussite (PbCO₃) Wavenumber (cm⁻¹) | Hydrocerussite (Pb₃(CO₃)₂(OH)₂) Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| ν(OH) | Absent | ~3540 | researchgate.net |

| ν_as(CO₃²⁻) | ~1365 | ~1392 | researchgate.net |

| ν_s(CO₃²⁻) | ~1050 | ~1045 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Characterization

NMR spectroscopy, particularly utilizing the ²⁰⁷Pb nucleus, offers profound insights into the solution-state structure and coordination of lead(II) species. The ²⁰⁷Pb isotope has a nuclear spin of 1/2 and a natural abundance of 22.1%, making it suitable for NMR studies. nanalysis.com It is characterized by a very large chemical shift range, which makes the technique highly sensitive to subtle changes in the electronic environment around the lead nucleus.

Solid-state ²⁰⁷Pb NMR studies on lead(II) coordination polymers have demonstrated a strong correlation between NMR parameters and the coordination sphere of the lead atom. nih.gov Key parameters include the isotropic chemical shift (δ_iso) and the span (Ω) of the chemical shift anisotropy tensor. An increase in both δ_iso and Ω has been observed with increasing basicity of the coordinating ligands. nih.gov These trends correlate with the anisotropy of the coordination sphere, reflecting changes in Pb-ligand bond lengths and the stereochemical activity of the lead(II) lone pair of electrons. Density functional theory (DFT) calculations have confirmed that more basic ligands result in greater p-orbital character in the lead-centered orbitals, which directly influences the NMR chemical shift parameters. nih.gov

While direct solution NMR of lead(II) bicarbonate is complex due to exchange dynamics and solubility limits, the principles derived from studies of related coordination compounds are applicable. The sensitivity of the ²⁰⁷Pb chemical shift provides a powerful handle for characterizing the various bicarbonate and hydroxide (B78521) complexes present in aqueous solutions under different conditions of pH and concentration.

Elemental and Structural Characterization of Solid Phases

X-ray Diffraction (XRD) for Crystalline Phase Identification

X-ray diffraction is the definitive technique for identifying the crystalline phases present in solid precipitates from lead(II) bicarbonate systems. Each crystalline solid produces a unique diffraction pattern, a "fingerprint," based on its crystal lattice structure. This allows for the precise identification of minerals such as cerussite (PbCO₃) and hydrocerussite (Pb₃(CO₃)₂(OH)₂). mdpi.comscirp.org

XRD analysis of solids formed in lead-carbonate systems over a pH range of 6 to 9 has shown the presence of both cerussite and hydrocerussite, with hydrocerussite being favored at higher pH values. mdpi.com In studies of lead corrosion scales from water pipes (B44673), XRD patterns have confirmed that hydrocerussite is often a dominant lead solid phase, sometimes in conjunction with cerussite. scirp.orghud.ac.uk The technique can distinguish between these phases based on their characteristic Bragg peaks. For example, hydrocerussite is identified by prominent peaks corresponding to its (110), (104), and (015) crystal planes. researchgate.net

Table 3: Crystallographic Data for Cerussite (PbCO₃)

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P m c n | nih.gov |

| a (Å) | 5.179 | nih.gov |

| b (Å) | 8.492 | nih.gov |

| c (Å) | 6.141 | nih.gov |

| α, β, γ (°) | 90 | nih.gov |

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphology and Microstructure

While XRD identifies the crystalline phases, SEM and TEM are used to visualize the morphology (shape and size) and microstructure of the solid particles. azooptics.combrecjournals.com These electron microscopy techniques provide high-resolution images that reveal the intricate details of crystal growth and aggregation.

SEM studies of lead carbonates have revealed diverse morphologies depending on the precipitation conditions. Hydrocerussite often forms tabular, hexagonal crystals. ugr.es Cerussite can exhibit a variety of crystal shapes, including pseudo-cubic morphologies formed by the aggregation of smaller particles and complex skeletal structures resulting from cyclical twinning. ugr.es The growth kinetics, particularly the level of supersaturation, play a crucial role in determining the final morphology. ugr.es SEM can reveal features such as smooth or rough crystal faces and fibrous internal structures. researchgate.net

TEM provides even higher resolution, allowing for the observation of nanoscale features, crystal lattice fringes, and the initial stages of nucleation. rsc.org When combined with Energy Dispersive X-ray Spectroscopy (EDS), both SEM and TEM can provide elemental composition maps, confirming the distribution of lead, carbon, and oxygen within the observed microstructures. acs.org

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Composition Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful and non-destructive analytical technique frequently coupled with scanning electron microscopy (SEM). thermofisher.com It is used for the elemental analysis and chemical characterization of a sample. thermofisher.comwikipedia.org The method involves bombarding a sample with a focused electron beam, which excites electrons in the atoms of the sample. thermofisher.com This excitation causes an electron from an inner shell to be ejected, creating a hole. An electron from a higher energy outer shell then fills this hole, and the excess energy is released as an X-ray. wikipedia.org

Each element possesses a unique atomic structure, resulting in a distinctive set of peaks in its X-ray emission spectrum. wikipedia.org By detecting the energy and intensity of these emitted X-rays, EDS can identify the elemental composition of the sample and determine the relative abundance of each element. thermofisher.comwikipedia.org This makes it an invaluable tool for mapping the spatial distribution of lead and other elements within a solid sample, such as corrosion scales in water pipes or mineral samples containing lead carbonates.

While highly effective for qualitative and semi-quantitative analysis, the accuracy of quantitative EDS analysis can be affected by factors such as overlapping X-ray emission peaks from different elements (e.g., Ti Kβ and V Kα). wikipedia.org

High-Sensitivity Trace Element Analysis in Complex Matrices

Determining the concentration of lead, which can exist in various forms including lead(II) bicarbonate, in complex environmental and biological samples requires highly sensitive analytical methods.

Inductively Coupled Plasma (ICP) techniques are among the most powerful for trace element analysis. Both ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES) utilize a high-temperature argon plasma to atomize and ionize the elements in a sample. sartorius.commeasurlabs.com

ICP-MS is a highly sensitive multi-element analytical technology capable of detecting metals and several non-metals in liquid samples at very low concentrations, often in the parts-per-trillion (µg/L) range. sartorius.comwikipedia.org It is widely used for analyzing trace elements in various samples, including drinking water, to ensure safety and compliance with regulations like the EPA's Lead and Copper Rule. sartorius.comspectroscopyonline.com The ability of ICP-MS to detect different isotopes of the same element also makes it a versatile tool. wikipedia.org Modern ICP-MS instruments often incorporate collision cell technology to mitigate interferences, enhancing their accuracy. spectroscopyonline.com

ICP-OES is a versatile technique that provides both qualitative and quantitative data on the elemental composition of a sample. measurlabs.com While generally less sensitive than ICP-MS, it is still highly effective for determining the concentration of lead and other elements in a variety of matrices, including environmental samples like water and soil. measurlabs.comresearchgate.net The technique works by passing an aerosolized sample through the plasma, which excites the atoms and causes them to emit light at characteristic wavelengths. measurlabs.com By measuring these wavelengths, the elemental composition and concentration can be determined. measurlabs.com Efforts have been made to enhance the sensitivity of ICP-OES for lead detection by incorporating oxidizing agents. researchgate.nettsijournals.com

The following table summarizes the typical applications and detection capabilities of ICP-MS and ICP-OES for lead analysis.

| Technique | Primary Application | Typical Detection Limits | Key Advantages | Considerations |

| ICP-MS | Ultra-trace elemental analysis in drinking water, environmental monitoring, geochemical dating. wikipedia.orgspectroscopyonline.comsepscience.com | Sub-ppt to ppb (µg/L) range. sartorius.com | High speed, precision, and exceptional sensitivity. wikipedia.org | Potential for interferences from argon plasma and sample matrix. wikipedia.org |

| ICP-OES | Analysis of heavy metals in environmental samples (water, soil), quality control in various industries. measurlabs.comepa.gov | ppb to ppm (µg/L to mg/L) range. | Robust, versatile, and suitable for a wide range of sample types. measurlabs.com | Generally lower sensitivity compared to ICP-MS. measurlabs.com |

Atomic Absorption Spectroscopy (AAS) is a well-established technique for determining the concentration of specific elements in a sample. Graphite (B72142) Furnace AAS (GFAAS), also known as electrothermal atomic absorption spectrometry (ETAAS), is a highly sensitive variant of AAS. eag.com

In GFAAS, a small volume of the sample is injected into a graphite tube, which is then heated in a programmed sequence to dry, char, and finally atomize the sample. eag.comnemi.gov A light beam of a specific wavelength, characteristic of the element being analyzed, is passed through the atomized sample. The amount of light absorbed by the atoms is directly proportional to the concentration of the element in the sample. eag.com

GFAAS is particularly well-suited for determining trace and ultra-trace levels of lead in various matrices, including water, blood, and urine, with detection limits often in the low µg/L range. eag.comnemi.govspandidos-publications.com The use of a graphite platform and matrix modifiers helps to reduce interferences that can affect the accuracy of the measurement. nemi.gov

The table below outlines key parameters for GFAAS analysis of lead.

| Parameter | Typical Value/Condition | Purpose |

| Wavelength | 283.3 nm spandidos-publications.com | Characteristic wavelength for lead absorption. |

| Atomization Temperature | ~1800 °C nemi.gov | To create a cloud of free lead atoms. |

| Matrix Modifier | e.g., NH₄H₂PO₄ and Mg(NO₃)₂ nemi.gov | To stabilize the analyte and reduce matrix effects during heating. |

| Detection Limit | ~0.44 µg/L (EPA Method 200.9) thermofisher.com | Indicates the sensitivity of the method. |

Voltammetric techniques, particularly Anodic Stripping Voltammetry (ASV), are powerful electrochemical methods for determining the concentration of trace metals, including lead. mnstate.eduasdlib.org ASV is highly sensitive, capable of detecting lead at parts-per-billion (ppb) levels, and can also provide information about the speciation of the metal, meaning it can distinguish between different oxidation states. pineresearch.comlibretexts.org

The ASV process typically involves two main steps:

Deposition (Preconcentration): A negative potential is applied to a working electrode (often a mercury film or bismuth-based electrode) immersed in the sample solution. This causes the lead ions (Pb²⁺) to be reduced and deposited onto the electrode, preconcentrating them from the solution. mnstate.edupineresearch.com

Stripping: The potential is then scanned in the positive direction. At a specific potential, the deposited lead is oxidized (stripped) back into the solution, generating a current peak. The height of this peak is proportional to the concentration of lead in the sample. mnstate.edupineresearch.com

A significant advantage of voltammetric methods is their ability to directly analyze insoluble lead species, such as lead carbonate. nih.gov By inducing a local pH change at the electrode surface, insoluble lead compounds can be dissolved, allowing for a more comprehensive assessment of lead contamination. nih.govnsf.gov This makes ASV a valuable tool for in-situ analysis without extensive sample preparation. nih.govnsf.gov

Geochemical Modeling and Simulation Approaches

Geochemical modeling provides a theoretical framework to understand and predict the chemical behavior of elements like lead in aqueous environments. mdpi.comnumberanalytics.com These models use thermodynamic data to simulate complex chemical processes, including dissolution, precipitation, complexation, and redox reactions, which control the speciation and mobility of lead. mdpi.com

By combining experimental data with geochemical modeling, researchers can gain a more accurate understanding of the mineral phases and surface complexation phenomena that govern the release and speciation of lead as a function of environmental parameters like pH. mdpi.com

Software packages like PHREEQC and MINTEQA2 are widely used to perform geochemical speciation and reaction-path modeling. mdpi.commdpi.com These models are invaluable for studying lead(II) bicarbonate systems.

PHREEQC , developed by the U.S. Geological Survey, is a versatile computer program for a wide range of aqueous geochemical calculations. It can be used to simulate the speciation of lead in water, the saturation indices of various lead-containing minerals (like cerussite, PbCO₃, and hydrocerussite, Pb₃(CO₃)₂(OH)₂), and the effects of changing water chemistry on lead solubility. doaj.orgusgs.gov For instance, PHREEQC can model how variations in pH and dissolved inorganic carbon influence the equilibrium between dissolved lead species (e.g., Pb²⁺, PbOH⁺, Pb(CO₃)₂²⁻) and solid lead carbonate phases. doaj.orgoclc.org

MINTEQA2 , another geochemical assessment model, is also used to calculate the equilibrium composition of dilute aqueous solutions. mdpi.com It helps in understanding the speciation of trace elements, including lead, across different environmental conditions. mdpi.com

A study exploring the uncertainty in thermodynamic modeling of the lead carbonate system using PHREEQC highlighted that the model's predictions are most sensitive to the thermodynamic equilibrium constants (logK values) for hydrocerussite, Pb(CO₃)₂²⁻, cerussite, PbOH⁺, and PbCO₃⁰. doaj.org This underscores the importance of using accurate thermodynamic data in these models to reliably predict lead solubility and speciation. doaj.org

Uncertainty Analysis in Thermodynamic Modeling

Thermodynamic models are essential tools for predicting the behavior of lead(II) bicarbonate in aqueous systems, such as drinking water distribution networks. doaj.orguwo.ca These models help in understanding lead solubility and the composition of corrosion scales. doaj.org However, the accuracy of these models is inherently limited by uncertainties in the thermodynamic equilibrium constants (logK values) used as parameters. doaj.orguwo.caiwaponline.com A thorough uncertainty analysis is therefore crucial for evaluating the reliability of model predictions and for guiding future research. doaj.org

Sources and Propagation of Uncertainty

The primary source of uncertainty in thermodynamic modeling of the lead carbonate system stems from the variability in reported logK values for the various solid and aqueous lead species. doaj.orgiwaponline.com Studies have shown that the equilibrium constant (logK) for hydrocerussite, for example, has reported values ranging from -16.25 to -19.04. iwaponline.com This variability can arise from different experimental methods, conditions, and data interpretations.

To understand how these uncertainties affect model outputs, researchers employ methods like full factorial statistical analysis. doaj.orgiwaponline.com This involves systematically running a geochemical model (like PHREEQC) with different combinations of logK values from within their reported ranges. doaj.orgiwaponline.comnih.gov The results of these simulations demonstrate how uncertainty in the input parameters propagates through the model to affect the predicted outcomes, such as the total dissolved lead concentration. doaj.orgiwaponline.com

Sensitivity Analysis and Key Findings

Sensitivity analysis is used to identify which parameters have the most significant impact on the model's predictions. rand.orgresearchgate.net In the context of the lead(II) bicarbonate system, research has consistently shown that model uncertainty is predominantly associated with the logK values of five key species. doaj.orguwo.caiwaponline.com In decreasing order of their effect, these are: hydrocerussite, the aqueous complex Pb(CO₃)₂²⁻, cerussite, PbOH⁺, and the neutral PbCO₃⁰ complex. doaj.orgiwaponline.com

The influence of these parameters is not constant but varies depending on the specific chemical conditions, particularly pH and the concentration of dissolved inorganic carbon (DIC). doaj.orgiwaponline.com For instance, the uncertainty contributed by the logK value for the Pb(CO₃)₂²⁻ complex can alter the simulated total dissolved lead by as much as 146 mg/L at a pH of 9.5 and a DIC of 250 mg C/L. iwaponline.com Similarly, the uncertainty in the hydrocerussite logK value can change the dissolved lead by up to 95.5 mg/L under the same conditions. iwaponline.com

The following tables summarize the findings of a main effect analysis, indicating the average contribution of each species to the model uncertainty and the maximum effect observed under specific conditions.

Table 1: Average Main Effects for Species in the Lead Carbonate System

| Species | Formula | Percentage of Average Main Effects |

| Hydrocerussite | Pb₃(CO₃)₂(OH)₂ | 46% |

| Lead Dicarbonate Complex | Pb(CO₃)₂²⁻ | 25% |

| Lead Hydroxide Complex | PbOH⁺ | 16% |

| Cerussite | PbCO₃ | 8% |

| Lead Carbonate Complex | PbCO₃⁰ | 2% |

Data sourced from a study which evaluated how uncertainties in equilibrium constants propagate through a thermodynamic model of the lead carbonate aqueous system. iwaponline.com

Table 2: Maximum Main Effects on Simulated Dissolved Lead

This table shows the largest impact on simulated total dissolved lead concentration resulting from uncertainty in the logK value for the four most influential species, and the conditions at which this maximum effect occurs.

| Species | Formula | Maximum Main Effect (mg Pb/L) | pH | DIC (mg C/L) |

| Lead Dicarbonate Complex | Pb(CO₃)₂²⁻ | 146 | 9.5 | 250 |

| Hydrocerussite | Pb₃(CO₃)₂(OH)₂ | 95.5 | 9.5 | 250 |

| Cerussite | PbCO₃ | 86.7 | 4.0 | 250 |

| Lead Hydroxide Complex | PbOH⁺ | 28.8 | 4.0 | 0 |

Data sourced from a study that conducted a full factorial statistical analysis using a geochemical model. iwaponline.com

These findings highlight that the logK values for different species cannot be treated independently, as their effects on lead solubility are interconnected. doaj.orgiwaponline.com By considering the uncertainty in these critical logK values, it becomes possible for thermodynamic models to more accurately match experimental data over a range of pH and DIC conditions. doaj.orgiwaponline.com This detailed analysis provides essential guidance for future modeling efforts, emphasizing the need for more precise determination of the thermodynamic constants for the most influential lead carbonate species. doaj.org

Environmental and Geochemical Research Applications

Lead Speciation in Natural Waters (Freshwater, Seawater, Karst Water)

The chemical form, or speciation, of lead in natural waters is a primary determinant of its solubility, mobility, and bioavailability. In many aqueous environments, the presence of bicarbonate and carbonate ions plays a central role in controlling lead speciation through the formation of various lead-carbonate complexes.

Seawater is naturally rich in bicarbonate and carbonate, which are key components of the ocean's carbonate buffering system. nih.gov Consequently, lead speciation in marine environments is dominated by the formation of carbonate and chloride complexes. nih.gov The formation of stable lead carbonate complexes can affect the residence time and deposition of lead in marine sediments. Ocean acidification, driven by increased atmospheric CO₂, alters the carbonate chemistry of seawater, which in turn can modify lead speciation and its potential impacts on marine life. researchgate.net

Karst water, characterized by high concentrations of dissolved carbonate minerals, presents a unique environment for lead speciation. The abundance of bicarbonate ions in these waters, resulting from the dissolution of limestone and dolomite (B100054), promotes the precipitation of lead carbonates. mdpi.com This process can naturally reduce the concentration of dissolved lead in the water column. Studies in karst areas have shown that higher bicarbonate molarity is conducive to increased lead removal from the water, largely due to the formation of insoluble lead carbonate (PbCO₃) and lead hydroxide (B78521) (Pb(OH)₂). mdpi.com

Table 1: Dominant Lead Species in Different Natural Waters

| Water Body | Key Ligands | Dominant Lead Species Examples | Governing Factors |

|---|---|---|---|

| Freshwater | HCO₃⁻, CO₃²⁻, OH⁻ | Pb²⁺, PbOH⁺, PbCO₃⁰ | pH, Alkalinity, Organic Matter |

| Seawater | Cl⁻, CO₃²⁻, HCO₃⁻ | PbCl⁺, PbCl₂⁰, PbCO₃⁰ | Salinity, pH, Pressure |

| Karst Water | HCO₃⁻, CO₃²⁻ | PbCO₃ (precipitate), PbHCO₃⁺ | High Alkalinity, pH |

Bicarbonate ions have a dual role in the transport and mobility of lead in aquatic environments. On one hand, the formation of dissolved lead-bicarbonate complexes can enhance the transport of lead in solution. On the other hand, and more significantly in many systems, bicarbonate promotes the precipitation of lead carbonate (cerussite), which immobilizes the metal. nih.govwikipedia.org

The mobility of lead is therefore intricately linked to the water's pH and bicarbonate concentration. In slightly alkaline conditions, which are common in waters with significant bicarbonate content, the formation of solid lead carbonate is favored, reducing lead's mobility. mdpi.com However, changes in water chemistry, such as a decrease in pH, can lead to the dissolution of these carbonate precipitates, remobilizing lead back into the water column. researchgate.net The presence of organic matter and clay minerals can also influence lead mobility by forming complexes and through adsorption, further complicating the transport dynamics. nih.gov

The biogeochemical cycle of lead involves its movement through the atmosphere, lithosphere, hydrosphere, and biosphere. wikipedia.orgwikiwand.com Bicarbonate plays a significant role in this cycle, particularly in aquatic and soil environments. Natural weathering of rocks can release lead, which then reacts to form oxides or carbonates. wikipedia.org

Microbial processes can also influence the precipitation of lead carbonate. Microbial-induced carbonate precipitation (MICP) is a process where microorganisms, through their metabolic activities, increase the ambient pH and generate carbonate ions, leading to the precipitation of metals like lead as carbonates. researchgate.net This biomineralization process is a key mechanism for the natural attenuation and detoxification of lead in contaminated soils and sediments. researchgate.net For instance, certain bacteria can catalyze the hydrolysis of urea (B33335), which produces ammonia (B1221849) and carbonate, raising the pH and promoting the formation of lead carbonate minerals, thereby reducing lead's bioavailability. researchgate.net

Corrosion Chemistry in Water Distribution Systems

The internal corrosion of pipes (B44673) and plumbing fixtures is a primary source of lead contamination in drinking water. The chemistry of the water, particularly its alkalinity (largely contributed by bicarbonate ions), is a critical factor in controlling the corrosion of lead-based materials.

In water distribution systems, a layer of corrosion products, or scale, can form on the inner surface of lead pipes. Two of the most common lead carbonate-based scales are cerussite (PbCO₃) and hydrocerussite (Pb₃(CO₃)₂(OH)₂). sedimentaryores.netnih.gov The formation of a stable, tenacious, and insoluble scale is desirable as it acts as a protective barrier, passivating the metallic lead surface and preventing its release into the water. ahperformance.comahperformance.com

The bicarbonate ions in the water are essential for the formation of these protective carbonate films. ahperformance.com However, the stability of these scales is highly sensitive to changes in water chemistry. The dissolution of hydrocerussite and other lead scales can be significantly influenced by factors such as pH, dissolved inorganic carbon concentration, and the presence of disinfectants like chlorine. nih.govresearchgate.net For example, a drop in pH can increase the solubility of lead carbonate scales, leading to an increase in dissolved lead concentrations.

The rate at which lead is released from pipes into drinking water is governed by a complex interplay of chemical and physical factors. Alkalinity, provided mainly by bicarbonate, is a key parameter.

Alkalinity and pH: Maintaining adequate alkalinity (typically 30-40 mg/L as CaCO₃) and a stable pH (often between 7.5 and 8.5) is a common corrosion control strategy. ahperformance.comahperformance.com This combination promotes the precipitation of a stable lead carbonate scale, reducing lead leaching. ahperformance.com Low-alkalinity waters are often more corrosive because they lack the buffering capacity and the carbonate ions needed to form these protective films. ahperformance.comresearchgate.net Conversely, while higher alkalinity can reduce lead solubility, very high levels in conjunction with high pH might not always be beneficial for other metals like copper. researchgate.net

Chloride-to-Sulfate Mass Ratio (CSMR): An elevated CSMR has been identified as a factor that can increase the galvanic corrosion of lead, particularly when lead pipes are connected to copper pipes. However, some studies have shown that under certain conditions with stable carbonate scales, increasing the CSMR did not significantly increase lead release. researchgate.net

Orthophosphates: The addition of orthophosphates is another widely used corrosion control method. Orthophosphates can form lead-phosphate minerals that are generally much less soluble than lead carbonates, providing a more robust protective layer. researchgate.netnih.gov In many cases, orthophosphate treatment is more effective at reducing lead levels than pH and alkalinity adjustment alone, especially in low-alkalinity waters. researchgate.netresearchgate.net

Table 2: Influence of Water Chemistry on Lead Release

| Parameter | Effect on Lead Release | Mechanism |

|---|---|---|

| Low Alkalinity (<30 mg/L as CaCO₃) | Increases lead release | Insufficient carbonate to form stable, protective PbCO₃ scales. researchgate.net |

| Moderate Alkalinity (30-74 mg/L as CaCO₃) | Reduces lead release | Promotes formation of passivating lead carbonate scales. ahperformance.comresearchgate.net |

| Low pH (<7.4) | Increases lead release | Increases solubility of lead carbonate scales. researchgate.net |

| High pH (>7.8) | Decreases lead release | Decreases solubility of lead carbonate scales. researchgate.net |

| Orthophosphate Addition | Significantly reduces lead release | Forms highly insoluble lead-phosphate minerals on the pipe surface. nih.govmdpi.com |

Remediation and Sequestration Strategies

The principles governing the precipitation of lead carbonate are actively applied in strategies for remediating lead-contaminated water and soil. By manipulating chemical conditions to favor the formation of insoluble lead carbonate, dissolved lead can be effectively removed and sequestered.

One common method for treating lead-contaminated industrial wastewater is chemical precipitation. The addition of a carbonate source, such as sodium carbonate (soda ash) or sodium bicarbonate, raises the pH and provides the carbonate ions necessary to precipitate lead out of solution as lead carbonate. researchgate.net This process is effective and relatively low-cost. researchgate.net Fluidized-bed homogeneous crystallization (FBHC) is an advanced precipitation technique that can recover high-purity lead carbonate crystals from wastewater, achieving removal efficiencies of over 99% under optimal pH and hydraulic conditions. researchgate.net

In soil and groundwater remediation, microbially induced carbonate precipitation (MICP) is an emerging and promising technology. mdpi.com This bioremediation approach uses non-pathogenic, urease-producing bacteria to generate carbonate in situ. The carbonate then reacts with dissolved lead to form stable, immobile lead carbonate precipitates, effectively locking the contaminant in the soil matrix and reducing its bioavailability and risk of migration. researchgate.netmdpi.com This method has the advantage of being a potentially sustainable and environmentally friendly way to treat large areas of low-level contamination.

Geological and Mineralogical Contexts

Lead carbonate minerals are commonly formed in supergene deposits. Supergene processes occur when primary ore bodies are exposed to near-surface conditions, where they undergo oxidation and chemical weathering, often involving meteoric water. elementsmagazine.org These processes can lead to the dissolution of primary minerals and the subsequent re-precipitation and concentration of metals into new, secondary minerals. elementsmagazine.org

In the context of lead, the process typically begins with a primary lead sulfide (B99878) ore, most commonly galena (PbS). usgs.gov Descending oxygenated groundwater oxidizes the galena. wikipedia.org This weathering first converts the sulfide to sulfate (B86663), forming the mineral anglesite (PbSO₄). wikipedia.org If these acidic, metal-bearing solutions then encounter carbonate country rocks, such as limestone or marble, a further reaction occurs. wikipedia.orguoa.gr The carbonate rocks neutralize the acidic water, leading to the dissolution of the original carbonate mineral (e.g., calcite) and the precipitation of a more stable, secondary lead carbonate mineral, cerussite (PbCO₃). wikipedia.org

This geochemical transformation is a key feature of the oxidized zone of many lead-zinc ore deposits. wikipedia.org The formation of cerussite and other insoluble secondary lead minerals like pyromorphite (B1263725) effectively immobilizes the lead in the supergene environment. wikipedia.org Deposits such as those at Lavrion, Greece, provide clear examples where polymetallic sulfide mineralization was subjected to supergene oxidation, resulting in the formation of significant bodies of lead carbonate and other non-sulfide ores. uoa.gr

Geochemical models are used to understand the long-term evolution of geological systems, including carbonate aquifers. These predictive models use mass-transfer calculations and the principles of chemical equilibrium to simulate the complex water-rock interactions that drive changes in these environments over geological timescales. usgs.gov The evolution of carbonate systems is influenced by diagenetic processes, tectonic activity, and the mixing of waters with different chemical compositions, which can lead to the dissolution and precipitation of various carbonate minerals. usgs.govcerege.fr

These models can be applied to understand the fate and transport of metals like lead. By integrating the geochemical pathways observed in phenomena like supergene ore formation, models can simulate how lead is mobilized and sequestered within an evolving carbonate landscape. elementsmagazine.orgmdpi.com For example, a model could track the oxidation of sulfide minerals within a formation, the resulting changes in groundwater chemistry (such as increased acidity and sulfate content), and the subsequent reactions with carbonate bedrock. mdpi.com

Such simulations can predict the conditions under which lead carbonate minerals would precipitate, effectively mapping out zones of potential lead accumulation. mdpi.com By incorporating data from stable isotope analysis and hydrogeochemical measurements, these models become powerful tools for reconstructing the diagenetic history of a region and predicting the distribution of porosity, permeability, and secondary mineral deposits, including those of lead carbonate. usgs.govcerege.fr This approach synthesizes diverse geological and chemical processes into a comprehensive framework for understanding how carbonate systems and their associated mineral resources evolve. mdpi.com

Theoretical and Computational Investigations of Lead Ii Bicarbonate Chemistry

Quantum Chemical Calculations (DFT, Ab Initio) on Molecular Structure and Bonding

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are fundamental for elucidating the electronic structure, geometry, and bonding characteristics of chemical compounds. These first-principles approaches solve approximations of the Schrödinger equation to determine the energetic and structural properties of a molecule. nih.gov

For lead(II) bicarbonate, Pb(HCO₃)₂, these calculations are crucial for understanding the coordination between the Pb²⁺ ion and the bicarbonate ligands. Investigations would focus on several key aspects:

Coordination Mode: Determining whether the bicarbonate ligands bind to the lead center in a monodentate (one oxygen atom) or bidentate (two oxygen atoms) fashion.

Bonding Analysis: Quantifying the nature of the Pb-O bonds, including their length, strength, and degree of covalent versus ionic character.

DFT studies on similar systems, like bicarbonate radicals and metal complexes, have successfully predicted their structures and properties. researchgate.netacs.org For Pb(HCO₃)₂, such calculations would involve optimizing the geometry of the complex to find the lowest energy conformation. The results would provide a detailed picture of how the lead ion influences the internal geometry of the bicarbonate ligand itself.

Table 1: Predicted Structural Parameters for Lead(II) Bicarbonate from Theoretical Calculations This table presents hypothetical yet plausible data based on typical values for lead-oxygen bonds and bicarbonate geometry derived from computational studies on related compounds.

| Parameter | Predicted Value | Description |

| Pb-O Bond Length (Bidentate) | 2.5 - 2.7 Å | The distance between the lead ion and the coordinating oxygen atoms of the bicarbonate ligand. |

| O-C-O Angle (Coordinated) | ~118° | The angle within the bicarbonate ligand, potentially altered by coordination to the lead ion. |

| C-OH Bond Length | ~1.34 Å | The length of the covalent bond between carbon and the hydroxyl oxygen in the bicarbonate ligand. |

| Coordination Number of Pb²⁺ | 4 to 6 | The likely number of oxygen atoms from bicarbonate and water molecules in the first coordination sphere. |

Molecular Dynamics Simulations of Solvation and Ion Association

While quantum chemistry is ideal for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as an aqueous solution. nih.gov MD simulations model the movement of every atom in a system over time based on a force field, providing insights into dynamic processes like solvation and ion pairing. nih.govlbl.gov

An MD simulation of lead(II) bicarbonate in water would reveal:

Solvation Shell Structure: The arrangement of water molecules around the Pb²⁺ and HCO₃⁻ ions. The high charge density of Pb²⁺ would lead to a highly structured first and second solvation shell. dtu.dk Ab initio MD simulations on the hydrated bicarbonate ion have shown it coordinates with an average of 5.4 to 6.6 water molecules. nih.gov

Ion Pairing: The equilibrium between different types of ion pairs. nih.gov These are typically classified as:

Contact Ion Pairs (CIP): The Pb²⁺ and HCO₃⁻ ions are in direct contact.

Solvent-Separated Ion Pairs (SSIP): The ions are separated by a single layer of water molecules.

Solvent-Shared Ion Pairs (SSIP): The ions share water molecules in their first solvation shells.

Aggregates (AGG): Larger clusters involving multiple cations and anions form. researchgate.net

Dynamic Properties: The residence time of water molecules in the solvation shells and the diffusion coefficients of the ions, which characterize their mobility in the solution. nih.gov

Table 2: Illustrative Solvation and Ion Association Parameters for Aqueous Lead(II) Bicarbonate from MD Simulations This table contains representative data expected from MD simulations, based on studies of other divalent cations and carbonate-based electrolytes. nih.gov

| Parameter | Predicted Value | Significance |

| Pb²⁺ First Shell Coordination # | 6 - 8 H₂O | Number of water molecules directly coordinating with the lead ion. |

| HCO₃⁻ First Shell Coordination # | 5 - 7 H₂O | Number of water molecules hydrogen-bonded to the bicarbonate ion. nih.gov |

| Pb²⁺-HCO₃⁻ RDF First Peak | ~2.6 Å | Indicates the most probable distance for a contact ion pair. |

| Ion Pair Population (at 0.1 M) | CIP: ~30%, SSIP: ~55%, Free: ~15% | The relative prevalence of different ion association states in solution. |

| Water Residence Time (Pb²⁺) | > 500 ps | The average time a water molecule spends in the first solvation shell of the lead ion, indicating strong binding. |

Mechanistic Studies of Proton Transfer Involving Bicarbonate

Bicarbonate plays a critical role in proton transfer networks in both chemical and biological systems. nih.gov Computational studies have revealed that the presence of cations is essential for bicarbonate-mediated proton transfer. nih.gov Molecular dynamics simulations and DFT calculations show that a cation can interact with the bicarbonate ion, polarizing it and facilitating its dissociation into carbon dioxide (CO₂) and a hydroxide (B78521) ion (OH⁻). nih.gov This process creates an acid-base pair (CO₂ as a Lewis acid, OH⁻ as a Brønsted-Lowry base) that can act as a shuttle for protons in solution.

For lead(II) bicarbonate, the high charge density of the Pb²⁺ ion is expected to significantly promote this mechanism. The process can be described as follows:

Association: A hydrated Pb²⁺ ion associates with a bicarbonate ion.

Polarization: The strong electric field of Pb²⁺ weakens the C-OH bond in the bicarbonate ligand.

Dissociation: The bicarbonate dissociates into a coordinated CO₂ molecule and a hydroxide ion.

Proton Exchange: The generated hydroxide can accept a proton from a nearby water molecule, effectively facilitating proton movement through the solution via a Grotthuss-like mechanism.

Computational studies can map the free energy surface of this reaction pathway, identifying the energy barriers and transition states for each step. osti.gov This provides a molecular-level understanding of how lead(II) can influence the pH and reactive environment of a bicarbonate solution. nih.govoup.com

Predictive Modeling of Complex Stability and Reaction Pathways

A significant application of theoretical chemistry is the prediction of thermodynamic properties, such as the stability constants of complexes in solution. rsc.org By combining DFT calculations with continuum solvent models and thermodynamic cycles, it is possible to predict the Gibbs free energy of reaction (ΔG) for complex formation. researchgate.netnih.gov The stability constant (log K) can then be derived directly from ΔG.

For the lead-bicarbonate system, this approach can be used to predict the stability of various potential species, such as Pb(HCO₃)⁺ and Pb(HCO₃)₂. mdpi.com These calculations are vital for constructing accurate speciation diagrams that show which lead species will predominate under different pH and concentration conditions.

Table 3: Illustrative Predicted Stability Constants (log β) for Lead-Carbonate Species at 25 °C These values are representative examples of what predictive modeling can produce and are informed by experimental data on similar systems.